Cas no 476276-63-8 (3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

3-Methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a heterocyclic organic compound featuring a naphthothiazole core linked to a methoxy-substituted benzamide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The naphthothiazole scaffold enhances stability and binding affinity, while the methoxy group contributes to solubility and reactivity modulation. Its rigid fused-ring system is advantageous for studying molecular interactions in drug discovery, particularly in targeting enzymes or receptors. The compound's well-defined synthetic route allows for high purity and reproducibility, supporting its use as a key intermediate or reference standard in specialized chemical applications.
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide structure
476276-63-8 structure
Product Name:3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
CAS No:476276-63-8
MF:C19H14N2O2S
MW:334.391663074493
CID:5892045
PubChem ID:4422718
Update Time:2025-06-30

3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-methoxy-N-naphtho[2,1-d]thiazol-2-yl-
    • 476276-63-8
    • F0298-0064
    • 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
    • N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide
    • 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
    • AKOS024575192
    • Oprea1_275761
    • Inchi: 1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-16-10-9-12-5-2-3-8-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22)
    • InChI Key: UZTLWTAPLQEQJG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C3C(=C2S1)C=CC=C3)(=O)C1=CC=CC(OC)=C1

Computed Properties

  • Exact Mass: 334.07759887g/mol
  • Monoisotopic Mass: 334.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.374±0.06 g/cm3(Predicted)
  • pka: 11.07±0.43(Predicted)

3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide Pricemore >>

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Additional information on 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide

Research Briefing on 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8)

Recent studies have highlighted the potential of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8) as a promising compound in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique naphthothiazole scaffold, has garnered attention for its potential applications in drug discovery and development, particularly in targeting specific biological pathways involved in disease mechanisms.

The primary focus of current research has been on elucidating the molecular interactions and pharmacological properties of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide. Recent in vitro studies have demonstrated its ability to modulate key enzymatic activities, suggesting its utility as a lead compound for the development of novel therapeutics. For instance, its interaction with certain kinase enzymes has been shown to inhibit aberrant signaling pathways associated with cancer progression.

In addition to its biological activity, the synthetic pathways and structural optimization of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide have been explored to enhance its pharmacokinetic properties. Researchers have employed advanced computational modeling and structure-activity relationship (SAR) studies to identify key modifications that improve its bioavailability and target specificity. These efforts are critical for transitioning the compound from preclinical studies to clinical trials.

Furthermore, recent publications have reported on the compound's potential in addressing antimicrobial resistance. Preliminary data indicate that 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide exhibits inhibitory effects against multidrug-resistant bacterial strains, positioning it as a candidate for further investigation in the development of new antibiotics. This aligns with the growing need for innovative solutions to combat global health threats posed by resistant pathogens.

Despite these promising findings, challenges remain in the development of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through continued research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical applications.

In conclusion, 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8) represents a versatile and promising molecule in chemical biology and medicinal chemistry. Its diverse biological activities and potential therapeutic applications underscore the importance of ongoing research to fully realize its clinical potential. Future studies should focus on optimizing its properties and validating its efficacy in vivo to pave the way for its integration into therapeutic regimens.

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